4-Bromo-6-chloroisoquinoline
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Overview
Description
4-Bromo-6-chloroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family It is characterized by the presence of bromine and chlorine atoms at the 4th and 6th positions of the isoquinoline ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloroisoquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of isoquinoline derivatives. For instance, 4-bromaniline can be used as a starting material, which undergoes a series of reactions including cyclization and halogenation to yield the target compound .
Industrial Production Methods: Industrial production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. The process often involves the use of catalysts and controlled reaction conditions to facilitate the halogenation steps. The comprehensive yield of such industrial processes can reach up to 70% or more, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-chloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the isoquinoline ring.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted isoquinolines with different functional groups attached to the ring .
Scientific Research Applications
4-Bromo-6-chloroisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloroisoquinoline involves its interaction with various molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. For instance, it may inhibit specific enzymes by forming strong halogen bonds with active site residues, thereby modulating biochemical processes .
Comparison with Similar Compounds
- 4-Bromo-6-iodoquinoline
- 4-Bromo-6-methoxyquinoline
- 4-Bromo-6-fluoroquinoline
- 6-Bromo-4-chloroquinoline
Comparison: 4-Bromo-6-chloroisoquinoline is unique due to the specific positioning of bromine and chlorine atoms, which can significantly influence its reactivity and interaction with other molecules. Compared to its analogs, such as 4-Bromo-6-iodoquinoline, the presence of chlorine instead of iodine can result in different electronic and steric effects, leading to variations in chemical behavior and biological activity .
Properties
IUPAC Name |
4-bromo-6-chloroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-5-12-4-6-1-2-7(11)3-8(6)9/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDCANXWZDYTFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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